molecular formula C17H24FN3O3 B12050885 Serine Hydrolase Inhibitor-8

Serine Hydrolase Inhibitor-8

Cat. No.: B12050885
M. Wt: 337.4 g/mol
InChI Key: SFQKLBVNPGCHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of Serine Hydrolase Inhibitor-8 involves several steps, including the selection of appropriate starting materials and reaction conditions. Common synthetic routes include:

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Serine Hydrolase Inhibitor-8 undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.

    Substitution: Involves replacing one functional group with another, commonly using halogenating agents or nucleophiles.

    Addition and Elimination: These reactions add or remove atoms or groups from the compound, often using acids, bases, or catalysts.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

    Catalysts: Palladium on carbon, platinum.

Major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original inhibitor with altered functional groups.

Mechanism of Action

The mechanism of action of Serine Hydrolase Inhibitor-8 involves covalently binding to the active site of serine hydrolases, thereby inhibiting their activity. The compound contains electrophilic groups that react with the serine nucleophile in the enzyme’s active site, forming a covalent bond and preventing the enzyme from catalyzing its substrate . This inhibition can lead to various physiological effects, depending on the specific serine hydrolase targeted.

Comparison with Similar Compounds

Serine Hydrolase Inhibitor-8 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the particular serine hydrolases it targets, making it a valuable tool for both research and therapeutic applications.

Properties

Molecular Formula

C17H24FN3O3

Molecular Weight

337.4 g/mol

IUPAC Name

tert-butyl 4-[(2-fluorophenyl)carbamoyl]-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C17H24FN3O3/c1-17(2,3)24-16(23)21-10-6-9-20(11-12-21)15(22)19-14-8-5-4-7-13(14)18/h4-5,7-8H,6,9-12H2,1-3H3,(H,19,22)

InChI Key

SFQKLBVNPGCHHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

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